
(3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a synthetic organic compound that features a cyclobutyl ring substituted with two fluorine atoms and a piperidine ring with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination of the cyclobutyl ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation or cyclization reactions.
Coupling of the Two Rings: The final step involves coupling the cyclobutyl and piperidine rings through a carbonylation reaction to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the effects of fluorinated cyclobutyl and piperidine derivatives on biological systems.
Industrial Applications: It may find use in the development of new materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of (3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidine ring can modulate its pharmacokinetic properties. The exact molecular targets and pathways involved would depend on the specific application and require further investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds such as piperine, evodiamine, matrine, berberine, and tetrandine share the piperidine moiety and exhibit various biological activities.
Fluorinated Cyclobutyl Compounds: Other fluorinated cyclobutyl compounds may have similar chemical properties but differ in their biological activities and applications.
Uniqueness
(3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone is unique due to the combination of a fluorinated cyclobutyl ring and a hydroxymethyl-substituted piperidine ring. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H17F2NO2 |
|---|---|
Poids moléculaire |
233.25 g/mol |
Nom IUPAC |
(3,3-difluorocyclobutyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C11H17F2NO2/c12-11(13)5-9(6-11)10(16)14-3-1-8(7-15)2-4-14/h8-9,15H,1-7H2 |
Clé InChI |
UXYXWJUHYDWMQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CO)C(=O)C2CC(C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



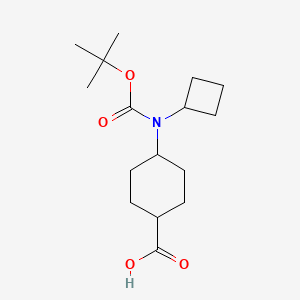
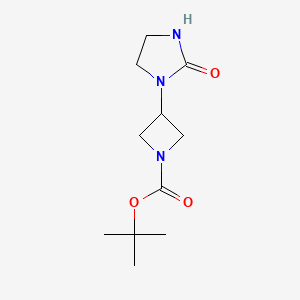
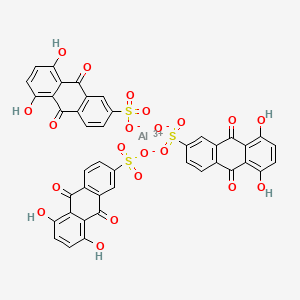

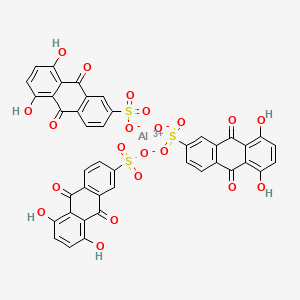
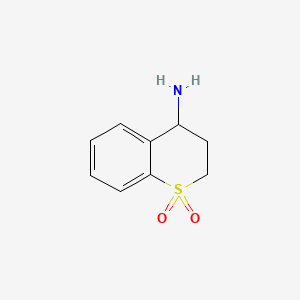

![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)

![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)

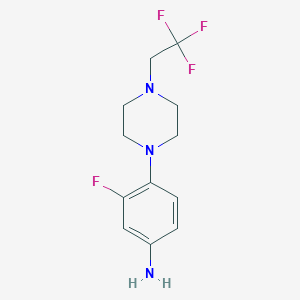
![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B12076339.png)
